N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide
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Overview
Description
N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide is a chemical compound with the molecular formula C₁₂H₁₁ClN₂O. It is known for its versatility as a building block in the synthesis of fine chemicals, useful scaffolds, and other compounds with a wide range of functionalities . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide undergoes various chemical reactions, including substitution and condensation reactions. The compound can react with nitrobenzene to generate useful products . Common reagents used in these reactions include alkyl cyanoacetates and different substituted aryl or heteryl amines . The major products formed from these reactions are typically N-substituted cyanoacetamide derivatives .
Scientific Research Applications
N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide has several scientific research applications. It is used as an intermediate in the synthesis of fine chemicals and as a versatile building block for creating compounds with a wide range of functionalities . This compound is valuable in the fields of chemistry, biology, and industry for its ability to produce reactions with other compounds, such as nitrobenzene, to generate useful products . Additionally, it serves as a high-quality reagent for pharmaceutical testing .
Mechanism of Action
Comparison with Similar Compounds
N-Allyl-n-(4-cyano-2-chlorophenyl)acetamide can be compared to other cyanoacetamide derivatives, which are considered important precursors for heterocyclic synthesis . Similar compounds include N-cyanoacetamides and N-aryl or N-heteryl cyanoacetamides . These compounds share the ability to undergo reactions that form biologically active novel heterocyclic moieties . The uniqueness of this compound lies in its specific structure and the functionalities it can impart to synthesized compounds .
Properties
IUPAC Name |
N-(2-chloro-4-cyanophenyl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-3-6-15(9(2)16)12-5-4-10(8-14)7-11(12)13/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWIDMSZKIMZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC=C)C1=C(C=C(C=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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